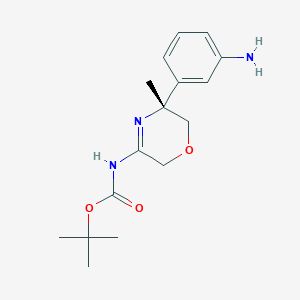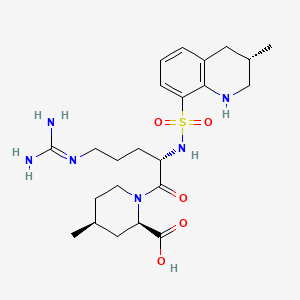![molecular formula C13H9BrClN3 B14892521 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a 2-chlorobenzyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by bromination and subsequent benzylation with 2-chlorobenzyl chloride. The reaction conditions often involve the use of strong bases such as potassium hydroxide or sodium hydroxide, and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure the high purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki cross-coupling or Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Common Reagents and Conditions
Suzuki Cross-Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Coupling: Utilizes palladium catalysts and ligands like BINAP, with bases such as sodium tert-butoxide in solvents like toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can introduce various aryl groups, while Buchwald-Hartwig coupling can introduce amine groups.
科学研究应用
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antiviral properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit proteases involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial activity.
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Studied for its anticancer and antiviral properties.
Uniqueness
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities.
属性
分子式 |
C13H9BrClN3 |
|---|---|
分子量 |
322.59 g/mol |
IUPAC 名称 |
5-bromo-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3/c14-11-5-10-6-17-18(13(10)16-7-11)8-9-3-1-2-4-12(9)15/h1-7H,8H2 |
InChI 键 |
UQNVBDGPPAAKEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
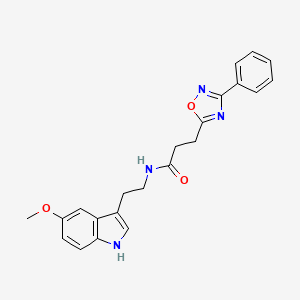
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
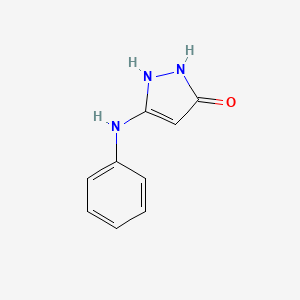
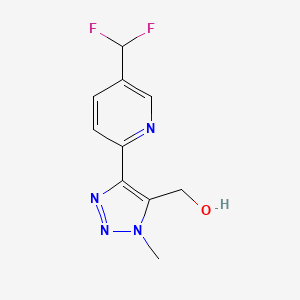

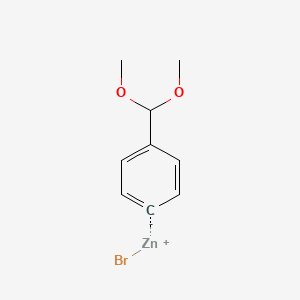
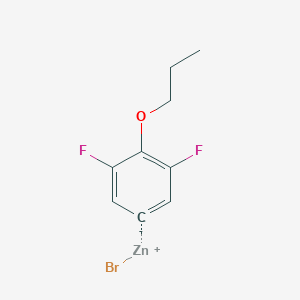
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)

